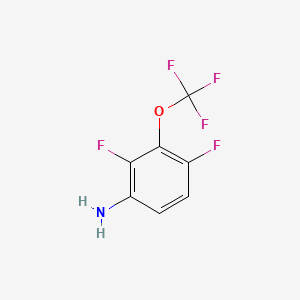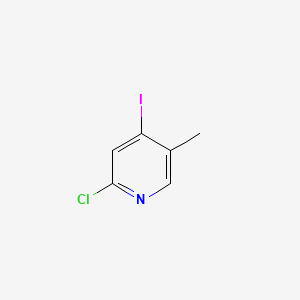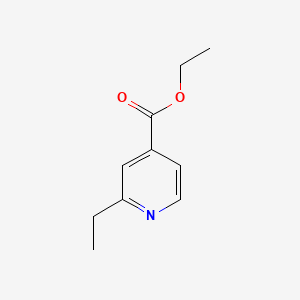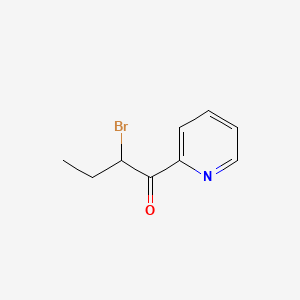
2,4-Difluoro-3-(trifluoromethoxy)aniline
Overview
Description
“2,4-Difluoro-3-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4F5NO. It has a molecular weight of 213.11 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “2,4-Difluoro-3-(trifluoromethoxy)aniline” is 1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 . This indicates the arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
“2,4-Difluoro-3-(trifluoromethoxy)aniline” is a liquid at ambient temperature . It has a density of 1.325 g/mL at 25 °C .Scientific Research Applications
Phase Behavior and Solubility Enhancement
Research into the phase behavior of various solutes, including aromatic compounds, in ionic liquids shows potential applications in enhancing solubility and identifying environmentally friendly solvent systems. Ionic liquids with specific anions have been shown to significantly affect the solubility of polar and non-polar aromatic compounds, indicating the potential of using mixed solvents for solute separation or extraction from aqueous solutions. This research underscores the importance of understanding solvent properties for environmental and industrial applications (Visak et al., 2014).
Organic Synthesis
Trifluoromethanesulfonic acid, related to the trifluoromethoxy group in the compound of interest, has been extensively used in organic synthesis, especially in electrophilic aromatic substitution reactions. Its high protonating power and low nucleophilicity make it an effective reagent for generating cationic species from organic molecules, thus facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Fluorinated Building Blocks
The activation and transformation of aliphatic fluorides, including difluoromethylene and trifluoromethyl groups, are crucial for synthesizing new fluorinated building blocks. Methods for activating C-F bonds and transforming these groups into various synthetically valuable molecules have been developed, showcasing the significance of fluorinated compounds in chemical synthesis (Shen et al., 2015).
Environmental Degradation
The microbial degradation of polyfluoroalkyl chemicals, which include perfluoroalkyl and polyfluoroalkyl substances, has been a focus of environmental research. Understanding the biodegradation pathways and the fate of these persistent chemicals in the environment is crucial for assessing their environmental impact and for developing strategies to mitigate their presence (Liu & Avendaño, 2013).
Piezoelectric and Pyroelectric Applications
The use of poly(vinylidenefluoride) or poly(vinylidenefluoride-co-trifluoroethylene) in biomedical sensing and energy harvesting applications exemplifies the application of fluorinated polymers in high-tech fields. These materials demonstrate enhanced piezoelectric and pyroelectric properties due to the polarisation effects of nanoconfinement, opening new avenues for their application in smart materials and devices (Surmenev et al., 2021).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. Hazard statements include H302+H332 (harmful if swallowed or inhaled), H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of 2,4-Difluoro-3-(trifluoromethoxy)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action in suzuki–miyaura cross-coupling reactions .
properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNBIWVODBUKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855892 | |
| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethoxy)aniline | |
CAS RN |
153338-24-0 | |
| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)




